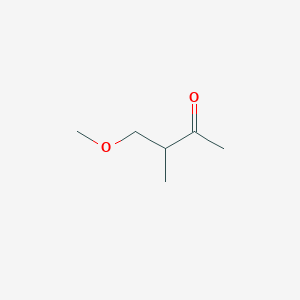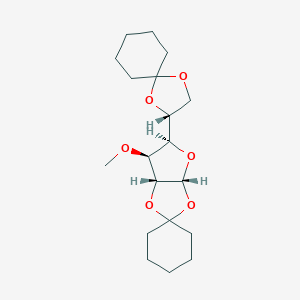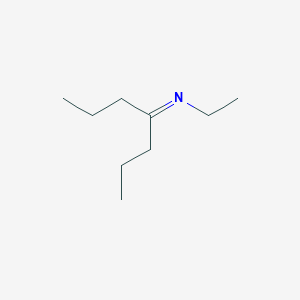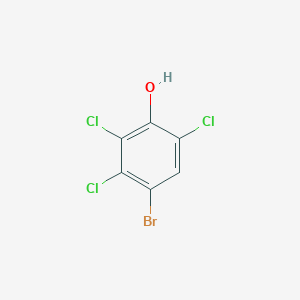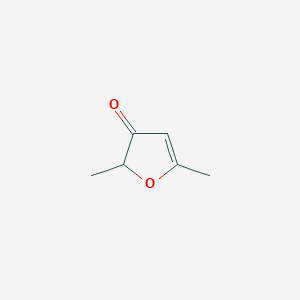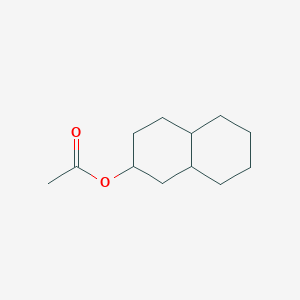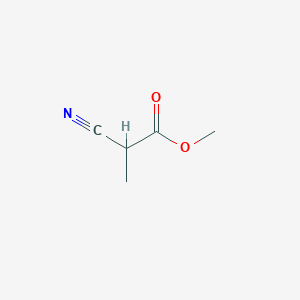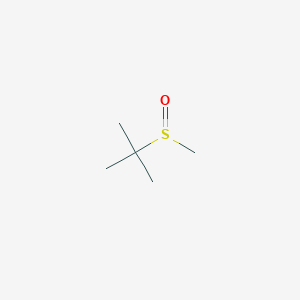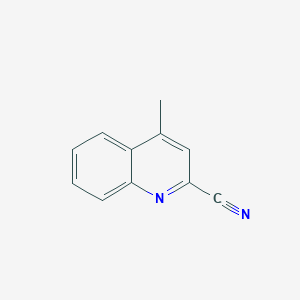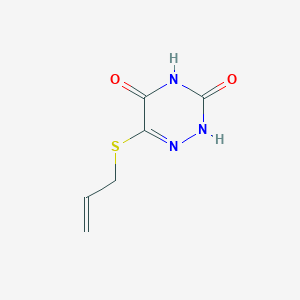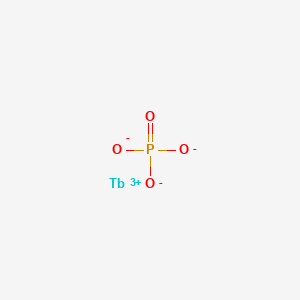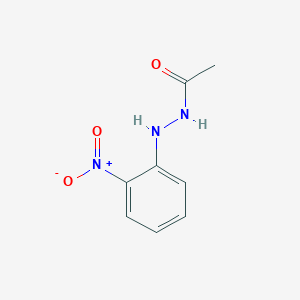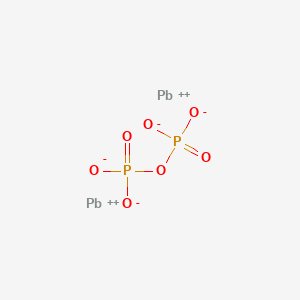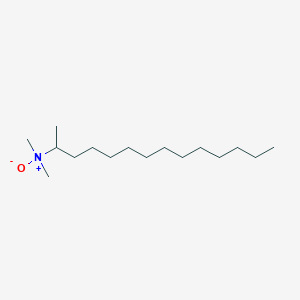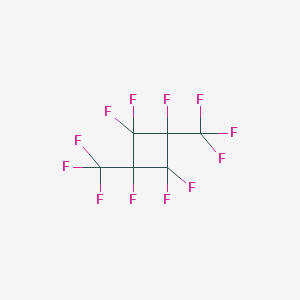
Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- is a compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a fluorinated cyclobutane derivative that has been found to exhibit potent biological activity.
Wirkmechanismus
The mechanism of action of Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins that are essential for the survival of viruses and cancer cells. This inhibition leads to the destruction of the cells and the prevention of their replication.
Biochemische Und Physiologische Effekte
Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- has been found to have several biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and modulate the immune system. It has also been found to have anti-inflammatory properties and can reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- in lab experiments is its potency. This compound has been found to be highly effective in inhibiting the activity of viruses and cancer cells. However, one of the limitations of using this compound is its toxicity. Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- has been found to be toxic to both cancer cells and normal cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- in scientific research. One of the future directions is the development of new derivatives of this compound that have improved potency and reduced toxicity. Another future direction is the investigation of the mechanism of action of this compound, which can lead to the development of new drugs for the treatment of various diseases. Additionally, the use of Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- in combination with other drugs can also be explored to enhance its effectiveness and reduce its toxicity.
Conclusion:
Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- is a compound that has shown great potential in the field of scientific research. This compound exhibits potent biological activity and has been found to be effective in treating various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new derivatives for the treatment of various diseases.
Synthesemethoden
The synthesis of Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- is a multi-step process that involves the reaction of various reagents. The most common method of synthesis is the reaction of hexafluoroacetone with trifluoromethyl iodide in the presence of a base. This reaction results in the formation of the intermediate compound, which is then converted into Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- through a series of reactions.
Wissenschaftliche Forschungsanwendungen
Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- has been extensively studied for its biological activity. This compound has been found to exhibit potent antiviral, antitumor, and antibacterial activity. It has also been found to be effective in treating various diseases, including cancer, HIV, and influenza.
Eigenschaften
CAS-Nummer |
13221-71-1 |
|---|---|
Produktname |
Cyclobutane, 1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)- |
Molekularformel |
C6F12 |
Molekulargewicht |
300.04 g/mol |
IUPAC-Name |
1,1,2,3,3,4-hexafluoro-2,4-bis(trifluoromethyl)cyclobutane |
InChI |
InChI=1S/C6F12/c7-1(5(13,14)15)3(9,10)2(8,4(1,11)12)6(16,17)18 |
InChI-Schlüssel |
WEQNAYAFSPIONP-UHFFFAOYSA-N |
SMILES |
C1(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F |
Kanonische SMILES |
C1(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F |
Andere CAS-Nummern |
13221-71-1 |
Synonyme |
1,1,2,3,3,4-HEXAFLUORO-2,4-BIS(TRIFLUOROMETHYL)CYCLOBUTANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



